molecular formula C19H19N3O5S2 B3291602 N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 873010-17-4

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B3291602
CAS No.: 873010-17-4
M. Wt: 433.5 g/mol
InChI Key: NSMSNDSFLLROND-UHFFFAOYSA-N
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Description

This compound features a thiazole ring substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. A sulfonamide group (-SO₂-NH₂) is attached via an ethyl linker to the thiazole’s 5-position, while the sulfonamide nitrogen is further substituted with a 4-nitrobenzene moiety. The nitro group confers strong electron-withdrawing properties, influencing reactivity and binding interactions.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-13-18(28-19(21-13)14-3-7-16(27-2)8-4-14)11-12-20-29(25,26)17-9-5-15(6-10-17)22(23)24/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMSNDSFLLROND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide, a compound with a complex structure, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and is characterized by the following structural features:

  • Thiazole ring : Contributes to biological activity through interaction with various biological targets.
  • Nitrobenzenesulfonamide group : Known for its role in antimicrobial activity.
  • Methoxyphenyl substituent : May enhance lipophilicity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly lipoxygenases (LOX), which are crucial in the synthesis of leukotrienes that mediate inflammatory responses .
  • Antimicrobial Properties : Its sulfonamide moiety suggests potential antibacterial activity, which has been explored in various studies. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains .
  • Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by modulating cytokine production and inhibiting the NF-kB signaling pathway .

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved interference with folate synthesis pathways, which are essential for bacterial growth .

Anti-inflammatory Activity

In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

  • Study on Lipoxygenase Inhibition :
    • A recent study highlighted that certain derivatives of sulfonamides exhibit nanomolar potency against 12-lipoxygenase (12-LOX), a key enzyme in the inflammatory response. The findings suggest that modifications to the thiazole ring can enhance selectivity and potency against this target .
  • Clinical Implications in Diabetic Models :
    • In diabetic animal models, compounds structurally related to this compound showed protective effects against diabetic nephropathy by modulating oxidative stress pathways and improving renal function parameters .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine levels in macrophages
Enzyme inhibitionPotent inhibitor of 12-lipoxygenase
Protective effects in diabetesImproved renal function in diabetic models

Scientific Research Applications

Pharmacological Properties

1.1 Anticonvulsant Activity

Research indicates that thiazole derivatives, including those similar to N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide, exhibit significant anticonvulsant properties. Compounds with thiazole moieties have been shown to possess protective effects against seizures in various animal models. For instance, certain thiazole-integrated compounds demonstrated median effective doses significantly lower than standard anticonvulsant medications like ethosuximide, suggesting a promising therapeutic profile for seizure management .

1.2 Antimicrobial Activity

The compound's structure suggests potential antibacterial and antifungal properties. Studies on thiazole derivatives have revealed their effectiveness against a range of microbial pathogens. For example, specific thiazole-linked compounds exhibited antimicrobial activity comparable to established antibiotics such as norfloxacin. This suggests that this compound may be explored as a candidate for developing new antimicrobial agents .

1.3 Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. The structural features of these compounds play a crucial role in their cytotoxic effects against various cancer cell lines. Research has indicated that modifications in the thiazole ring and the presence of electron-withdrawing groups can enhance the anticancer activity of these derivatives, opening avenues for further exploration of this compound in oncology .

Case Studies

Several case studies highlight the applications of thiazole derivatives in medical research:

  • Anticonvulsant Screening : A study evaluated a series of thiazole-based compounds for anticonvulsant activity using the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. Compounds similar to this compound showed promising results with significant seizure protection rates compared to controls .
  • Antimicrobial Efficacy : Another investigation assessed various thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that specific modifications on the thiazole ring enhanced antibacterial potency, making them potential candidates for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Heterocyclic Cores

N-(2-(5-(4-Methoxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazol-4-yl)ethyl)-4-Pentyl-Benzenesulfonamide (Compound 2, )
  • Core Structure : Imidazole ring vs. thiazole in the target compound.
  • Substituents : A pyridinyl group at position 2 and a pentylbenzenesulfonamide at position 3.
  • Key Differences :
    • The imidazole ring (two nitrogen atoms) may enhance hydrogen bonding compared to thiazole’s single nitrogen.
    • The pentyl chain increases hydrophobicity, whereas the target’s nitro group enhances polarity and electron deficiency.
  • Biological Implications : Imidazole derivatives often target cytochrome P450 enzymes, while thiazoles are associated with kinase inhibition .
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (Compounds 7–9, )
  • Core Structure : 1,2,4-Triazole ring vs. thiazole.
  • Substituents : Sulfonylphenyl and difluorophenyl groups.
  • Key Differences :
    • Triazoles exhibit tautomerism (thione-thiol equilibrium), absent in thiazoles.
    • Fluorine substituents improve metabolic stability compared to the nitro group.
  • Analytical Data : IR spectra confirm C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, similar to sulfonamide vibrations in the target compound .

Sulfonamide-Containing Analogues

Formoterol-Related Compounds ()
  • Examples: Formoterol-related compound B: Contains a 4-methoxyphenyl group linked to an ethylaminoethanol backbone.
  • Key Differences :
    • Formoterol analogs are β₂-adrenergic agonists, whereas the target compound’s sulfonamide and nitro groups suggest divergent targets (e.g., carbonic anhydrase inhibition).
    • The absence of a heterocyclic core in Formoterol derivatives reduces planarity, affecting membrane permeability .
Impurity H(EP) ()
  • Structure: 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-Methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol.
  • Key Differences: Cyclohexanol and dual methoxyphenyl groups enhance steric bulk, reducing solubility compared to the target’s compact thiazole-sulfonamide system. The tertiary amine in Impurity H may increase basicity versus the sulfonamide’s acidity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2 (Imidazole) Compounds 7–9 (Triazole) Formoterol-Related B
LogP ~3.2 (predicted) ~4.5 ~2.8–3.1 ~1.9
Solubility Low (nitro group hydrophobicity) Very low (pentyl chain) Moderate (sulfonyl polarity) High (polar ethanolamine chain)
Electron Effects Strong EWG (nitro) Moderate (methoxy) Mixed (sulfonyl + fluorine) Weak (methoxy)
Tautomerism None None Thione-thiol equilibrium None

Analytical Characterization

  • IR Spectroscopy: Target: S=O stretches (~1350 cm⁻¹, sulfonamide), NO₂ asymmetric stretch (~1520 cm⁻¹). Triazoles: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) .
  • NMR :
    • Thiazole protons (δ 6.8–7.5 ppm), ethyl linker (δ 3.1–3.5 ppm), and nitrobenzene aromatic signals (δ 8.0–8.3 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide

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